molecular formula C14H10ClF3N2O B11470099 1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea

1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea

Cat. No.: B11470099
M. Wt: 314.69 g/mol
InChI Key: SRNBTVMPEGZWIW-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. The presence of both chlorophenyl and trifluoromethylphenyl groups in its structure imparts distinct characteristics that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-chloroaniline with 4-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process may involve the use of solvents such as dichloromethane or toluene and catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced analytical techniques ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

    Substitution Reactions: The presence of the chlorophenyl group makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted urea derivatives, while oxidation and reduction can yield various oxidized or reduced forms of the compound.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]ethanone
  • 4-(4-Chlorophenoxy)-2-(trifluoromethyl)acetophenone

Comparison: Compared to similar compounds, 1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea exhibits unique properties due to the presence of the urea linkage. This linkage imparts different reactivity and biological activity compared to ketone or ether derivatives. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H10ClF3N2O

Molecular Weight

314.69 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C14H10ClF3N2O/c15-10-3-7-12(8-4-10)20-13(21)19-11-5-1-9(2-6-11)14(16,17)18/h1-8H,(H2,19,20,21)

InChI Key

SRNBTVMPEGZWIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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